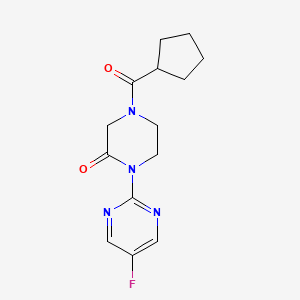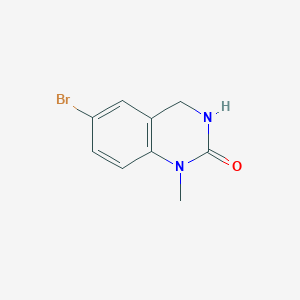![molecular formula C18H17N3 B2627596 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline CAS No. 478258-63-8](/img/structure/B2627596.png)
8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline” is a chemical compound with the CAS Number: 478258-63-8. It has a molecular weight of 275.35 and its IUPAC name is (1E)-1-(4-methylphenyl)ethanone 8-quinolinylhydrazone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,20-21H,2H2,1H3. This indicates that the compound has a quinoline ring attached to a hydrazone group, which is further connected to a 4-methylphenyl group .科学的研究の応用
Synthesis and Structural Analysis
Research on compounds structurally related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline often focuses on their synthesis and the exploration of their crystal structures. For instance, studies have detailed the synthesis and X-ray crystallography of Schiff base compounds derived from hydrazinyl quinolines, highlighting the influence of different substituents on the molecular and crystal structure, as well as their interactions, such as π-stacking and hydrogen bonding (Jasinski et al., 2010). This research underlines the importance of these compounds in understanding molecular conformations and interactions that could be pivotal in drug design and material science.
Antimicrobial and Antitumor Properties
Compounds structurally similar or related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline have been synthesized and evaluated for their potential biological activities. For example, quinoline derivatives have been assessed for their antimicrobial efficacy, demonstrating significant activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Holla et al., 2006). Furthermore, some derivatives have shown antitumor activities, suggesting their applicability in cancer research and treatment options (Easmon et al., 2006).
Pharmacological Studies
Phthalimidoxy substituted quinoline derivatives have been synthesized and their pharmacological properties evaluated, uncovering potential biological activities that could be beneficial in developing new therapeutic agents (Bhambi et al., 2010). These studies are crucial in the discovery of new drugs, especially for conditions lacking effective treatments.
Polymorphism and Stability
Research has also focused on the polymorphic forms of related compounds, studying their stability and molecular arrangement in different crystalline forms. Such studies are essential for pharmaceutical applications, where the polymorphic form can significantly affect a drug's stability, solubility, and bioavailability (Kubicki et al., 2012).
Safety and Hazards
特性
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXUWYKCQKFROW-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)
![5-isopropyl-N-(1-methoxypropan-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627518.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)


![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)
![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-phenylacetate](/img/structure/B2627531.png)


![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2627535.png)
![2-Chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B2627536.png)